Duratocin

Description

Properties

Molecular Formula |

C45H69N11O12S |

|---|---|

Molecular Weight |

988.2 g/mol |

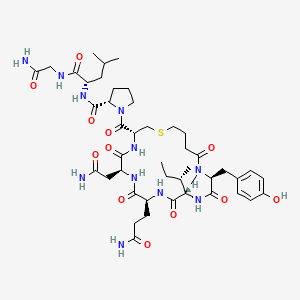

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 |

InChI Key |

SMMBGKXBHJTULT-DTRKZRJBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbetocin on Myometrial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a critical uterotonic agent employed in the prevention of postpartum hemorrhage (PPH).[1][2] Its efficacy stems from its ability to induce powerful and sustained contractions of the uterine smooth muscle (myometrium).[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning carbetocin's action on myometrial cells, offering insights for researchers and professionals in drug development.

Carbetocin's primary mechanism of action mirrors that of endogenous oxytocin, involving the activation of specific receptors on myometrial cells.[3][4] This interaction triggers a cascade of intracellular events, culminating in the forceful contractions necessary to prevent excessive postpartum bleeding.[1] A key advantage of carbetocin is its prolonged half-life compared to oxytocin, which ensures sustained uterine tone and reduces the need for repeated administration.[1][3]

Core Mechanism of Action: Receptor Binding and Signal Transduction

Carbetocin exerts its physiological effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) located on the surface of myometrial smooth muscle cells.[1][3] Notably, carbetocin exhibits a high selectivity for the OTR, with significantly lower affinity for vasopressin V1a and V1b receptors.[5][6]

Upon binding, carbetocin induces a conformational change in the OTR, leading to the activation of the heterotrimeric G-protein Gq/11.[5][7] This activation initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][8]

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[7][8] This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[9][10] Carbetocin-induced contractions are dependent on both the release of intracellular calcium and the influx of extracellular calcium.[11][12]

-

Activation of Protein Kinase C (PKC): DAG, the other second messenger, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets involved in myometrial contraction.[7]

The elevated intracellular calcium is the central event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[7] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]

Signaling Pathway Diagram

Caption: Carbetocin signaling pathway in myometrial cells.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the pharmacological properties of carbetocin and oxytocin.

Table 1: Receptor Binding and Agonist Activity

| Parameter | Carbetocin | Oxytocin | Reference |

| Binding Affinity (Ki) | ~7 nM | ~0.71 nM | [5] |

| EC50 for Gq activation | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [5] |

| Maximal Gq activation | ~45% of oxytocin | 100% | [5] |

| EC50 for contraction | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | [13] |

| Maximal contractile effect | ~50% of oxytocin | 100% | [13] |

Table 2: In Vitro Myometrial Contractility

| Condition | Carbetocin Motility Index (√g.contractions/10 min) | Oxytocin Motility Index (√g.contractions/10 min) | P-value | Reference |

| Control (no pretreatment) | Lower than oxytocin | Higher than carbetocin | 0.003 | [14] |

| Oxytocin-pretreated | Lower than oxytocin | Higher than carbetocin | 0.001 | [14] |

Table 3: Clinical Efficacy in Cesarean Section

| Parameter | Carbetocin Group | Oxytocin Group | P-value | Reference |

| Intraoperative Blood Loss (mL) | 210.36 ± 25.89 | 316.27 ± 20.57 | 0.005 | [15][16] |

| Operation Time (min) | 82.18 ± 10.01 | 104.28 ± 10.33 | 0.0001 | [15][16] |

| Hospital Stay (days) | 5.86 ± 2.51 | 7.86 ± 2.57 | 0.006 | [15][16] |

| Obvious Uterine Contraction | 53/59 | 36/44 | 0.005 | [17] |

Detailed Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol outlines a standard method for assessing the contractile response of myometrial tissue to carbetocin in an organ bath system.[14][18]

1. Tissue Preparation:

-

Myometrial biopsies are obtained from consenting patients undergoing elective cesarean deliveries.[14]

-

The tissue is immediately placed in a physiological salt solution (e.g., Krebs-Henseleit solution) and transported to the laboratory.

-

The myometrium is dissected into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

2. Organ Bath Setup:

-

Each myometrial strip is suspended vertically in an individual organ bath chamber containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.[14]

-

One end of the strip is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for a specified period (e.g., 60-120 minutes) under a resting tension of approximately 2 g.[14]

3. Experimental Procedure:

-

Baseline Recording: Spontaneous contractile activity is recorded for a defined period to establish a baseline.

-

Pretreatment (Optional): For studies investigating receptor desensitization, strips can be pretreated with a specific concentration of an agonist (e.g., oxytocin 10⁻⁸ M) or the vehicle (physiological salt solution) for a set duration (e.g., 2 hours).[14]

-

Dose-Response Testing: Cumulative concentrations of carbetocin or other uterotonic agents (e.g., 10⁻¹⁰ M to 10⁻⁵ M) are added to the organ bath at regular intervals.[14]

-

Data Acquisition: The isometric tension generated by the myometrial strips is continuously recorded using a data acquisition system.

4. Data Analysis:

-

The following parameters are quantified from the recorded tracings:

-

Dose-response curves are constructed, and parameters such as EC50 and maximal response are calculated.

Experimental Workflow Diagram

Caption: Workflow for in vitro myometrial contractility assay.

Conclusion

Carbetocin's mechanism of action on myometrial cells is a well-characterized process initiated by its selective binding to oxytocin receptors. This triggers a Gq/11-mediated signaling cascade that elevates intracellular calcium levels, ultimately leading to forceful and sustained uterine contractions. While sharing a common pathway with oxytocin, carbetocin exhibits distinct pharmacological properties, including a longer duration of action, which contributes to its clinical efficacy in preventing postpartum hemorrhage. The detailed understanding of its molecular interactions and the availability of robust in vitro models are crucial for the ongoing development and optimization of uterotonic therapies.

References

- 1. What is Carbetocin used for? [synapse.patsnap.com]

- 2. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxytocin and parturition: a role for increased myometrial calcium and calcium sensitization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbetocin Controls Intraoperative Blood Loss and Thickness of Myometrium in Scar Uterus Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Carbetocin Controls Intraoperative Blood Loss and Thickness of Myometrium in Scar Uterus Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

Duratocin (Carbetocin): A Technical Guide to its Pharmacokinetics and Plasma Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duratocin, the brand name for the synthetic oxapeptide carbetocin (B549339), is a long-acting analogue of the naturally occurring hormone oxytocin (B344502). It is primarily utilized in obstetrics for the prevention of uterine atony and postpartum hemorrhage (PPH) following cesarean section and vaginal delivery. Carbetocin exerts its pharmacological effect by binding to oxytocin receptors in the myometrium, leading to sustained uterine contractions. This technical guide provides an in-depth overview of the pharmacokinetics of carbetocin, with a particular focus on its plasma half-life, supported by detailed experimental methodologies and a summary of key quantitative data.

Pharmacokinetic Profile of Carbetocin

The pharmacokinetic properties of carbetocin have been characterized in several studies, primarily in non-pregnant and postpartum women. These studies have established its absorption, distribution, metabolism, and excretion profile, highlighting its longer duration of action compared to oxytocin.

Data Presentation: Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of carbetocin from pivotal studies.

| Table 1: Pharmacokinetic Parameters of Intravenous (IV) Carbetocin in Non-Pregnant Women | ||

| Parameter | 400 mcg IV Dose (Mean ± SD) | 800 mcg IV Dose (Mean ± SD) |

| Distribution Half-Life (t½α) | 5.5 ± 1.6 minutes[1][2][3][4] | 6.1 ± 1.2 minutes[1][2][3][4] |

| Elimination Half-Life (t½β) | 41.0 ± 11.9 minutes[1][2][3][4] | 42.7 ± 10.6 minutes[1][2][3][4] |

| Volume of Distribution (Vd) | 22 L[5] | Not Reported |

| Renal Clearance | Approx. 0.7% of the dose eliminated unchanged in urine[1][2][3][4] | Approx. 0.7% of the dose eliminated unchanged in urine[1][2][3][4] |

| Source: Sweeney G, et al. (1990) |

| Table 2: Pharmacokinetic Parameters of Intramuscular (IM) Carbetocin in Non-Pregnant Women | |

| Parameter | Value (Mean ± SD) |

| Bioavailability | Approximately 80%[1][2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | < 30 minutes[1][2][3][4] |

| Source: Sweeney G, et al. (1990) |

| Table 3: Pharmacokinetic Parameters of Carbetocin in Postpartum Women | |

| Parameter | Value |

| Onset of Uterine Contraction (IV) | Within 2 minutes[5] |

| Duration of Tetanic Contraction (IV) | Approximately 6 minutes[5] |

| Duration of Rhythmic Contractions (IV) | Approximately 60 minutes[5] |

| Onset of Uterine Contraction (IM) | Not specified in detail |

| Duration of Rhythmic Contractions (IM) | Not specified in detail |

Experimental Protocols

Pivotal Pharmacokinetic Study in Non-Pregnant Women (Sweeney G, et al., 1990)

This study was fundamental in establishing the primary pharmacokinetic profile of carbetocin. While the full, detailed protocol is not publicly available, the following methodology is reconstructed based on the publication and standard practices of the era.

Objective: To determine the safety and pharmacokinetics of carbetocin in healthy non-pregnant women.

Study Design:

-

Participants: 25 healthy non-pregnant female volunteers.

-

Drug Administration: Carbetocin was administered as single intravenous (IV) doses of 400 mcg and 800 mcg, and as a single intramuscular (IM) dose.

-

Sampling: Venous blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile. Urine samples were also collected to assess renal clearance.

Bioanalytical Method: Radioimmunoassay (RIA) The concentration of carbetocin in plasma and urine samples was determined using a competitive radioimmunoassay (RIA). A general protocol for a peptide RIA of that period would involve the following steps:

-

Antibody Generation: Specific antibodies against carbetocin would be raised in animals (e.g., rabbits) by immunization with a carbetocin-protein conjugate.

-

Radiolabeling: A known quantity of carbetocin would be radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as the tracer.

-

Competitive Binding: A fixed amount of anti-carbetocin antibody and ¹²⁵I-labeled carbetocin are incubated with either a standard solution of unlabeled carbetocin (for the standard curve) or the plasma/urine sample containing an unknown amount of carbetocin. The unlabeled carbetocin in the sample competes with the radiolabeled carbetocin for binding to the limited number of antibody sites.

-

Separation: The antibody-bound carbetocin is separated from the free (unbound) carbetocin. This could be achieved by techniques such as precipitation with a second antibody or polyethylene (B3416737) glycol.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled carbetocin in the sample.

-

Concentration Determination: The concentration of carbetocin in the samples is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of unlabeled carbetocin.

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance. Bioavailability of the IM formulation was calculated by comparing the area under the plasma concentration-time curve (AUC) after IM administration to the AUC after IV administration.

Clinical Trials in Postpartum Women

Numerous clinical trials have evaluated the efficacy and safety of carbetocin in preventing PPH in women after childbirth. While the primary focus of these trials is clinical outcomes, pharmacokinetic sampling is sometimes included.

Objective: To compare the efficacy and safety of carbetocin versus oxytocin for the prevention of PPH.

Study Design (General Protocol):

-

Participants: Parturient women undergoing cesarean section or vaginal delivery.

-

Randomization: Participants are randomly assigned to receive either a single dose of carbetocin (typically 100 mcg IV or IM) or a standard oxytocin regimen (e.g., an IV infusion).

-

Intervention: The study drug is administered immediately after the delivery of the infant.

-

Primary Outcomes: Efficacy is typically assessed by measuring estimated blood loss and the need for additional uterotonic agents.

-

Pharmacokinetic Sub-studies: In some trials, a subset of participants may be enrolled in a pharmacokinetic sub-study. This would involve the collection of serial blood samples at specified time points after drug administration.

Workflow for a Clinical Trial with Pharmacokinetic Assessment

Caption: Workflow of a clinical trial comparing carbetocin and oxytocin with a pharmacokinetic sub-study.

Mechanism of Action and Signaling Pathway

Carbetocin is a selective agonist of the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of carbetocin to the oxytocin receptor, primarily on uterine smooth muscle cells, initiates a signaling cascade that leads to myometrial contractions.

Oxytocin Receptor Signaling Pathway

Caption: Simplified signaling pathway of carbetocin-mediated myometrial contraction.

The binding of carbetocin to the oxytocin receptor activates the Gq alpha subunit of the associated G-protein[6][7][8][9]. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6][7][8][9]. IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores[6][7][8][9]. The increase in intracellular Ca²⁺ concentration is a key event that triggers the contraction of myometrial smooth muscle cells. DAG activates protein kinase C (PKC), which is also involved in modulating uterine contractility[6][7][8][9].

Conclusion

The pharmacokinetic profile of carbetocin, characterized by a longer plasma half-life compared to oxytocin, underpins its clinical utility as a long-acting uterotonic agent for the prevention of postpartum hemorrhage. A single administration of carbetocin provides sustained uterine contractions, which is a significant advantage in the clinical setting. The understanding of its pharmacokinetics, derived from studies employing methodologies such as radioimmunoassay and non-compartmental analysis, is crucial for its appropriate and effective use. The mechanism of action, mediated through the well-defined oxytocin receptor signaling pathway, provides a clear basis for its pharmacological effects. This technical guide serves as a comprehensive resource for professionals in the field of drug development and research, summarizing the core pharmacokinetic properties and underlying scientific principles of Duratocin.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Lund University [lunduniversity.lu.se]

- 5. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

An In-depth Technical Guide on the Molecular Structure and Synthesis of Carbetocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin (B549339), a long-acting synthetic analogue of the human hormone oxytocin (B344502), is a critical pharmaceutical agent used for the prevention of postpartum hemorrhage. Its unique structural modifications confer a longer half-life and greater stability compared to endogenous oxytocin, making it a subject of significant interest in medicinal chemistry and pharmacology. This guide provides a comprehensive overview of the molecular structure of carbetocin, a detailed examination of its chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), and an exploration of its mechanism of action via the oxytocin receptor signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for research and development professionals.

Molecular Structure of Carbetocin

Carbetocin is a cyclic nonapeptide, structurally similar to oxytocin, with key modifications that enhance its pharmacokinetic profile.[1][2][]

Amino Acid Sequence: Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂[4]

One-Letter Sequence: Butyryl-Y(Me)-IQNCPLG-NH₂[4]

Key Structural Modifications from Oxytocin:

-

Deamination at the N-terminus: The N-terminal cysteine of oxytocin is replaced with butyric acid.[1][] This modification increases the molecule's resistance to degradation by aminopeptidases.

-

Methylation of Tyrosine: The phenol-hydroxyl group of the tyrosine at position 2 is methylated (O-methyl-L-tyrosine).[1][]

-

Carba-1 Bridge: The disulfide bond between cysteine residues at positions 1 and 6 in oxytocin is replaced by a more stable thioether bond (carba bridge) between the N-terminal butyric acid and the cysteine at position 6.[1][4] This substitution of a methylene (B1212753) group for the sulfur atom enhances stability.[1]

-

C-terminal Amidation: The C-terminal glycine (B1666218) is amidated, which is a common feature in many biologically active peptides.

These modifications contribute to carbetocin's prolonged half-life and increased resistance to enzymatic cleavage compared to oxytocin.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₅H₆₉N₁₁O₁₂S | [1][4][5][6] |

| Molecular Weight | 988.16 g/mol | [5][6][7] |

| CAS Number | 37025-55-1 | [4][5] |

| Appearance | White solid | [5] |

| Purity (HPLC) | ≥95% | |

| Storage Temperature | -20°C | [4][5] |

Synthesis of Carbetocin

The primary method for synthesizing carbetocin is Solid-Phase Peptide Synthesis (SPPS) .[8][9][10] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: Solid-Phase Synthesis of Carbetocin

This protocol is a generalized representation based on common SPPS methodologies. Specific reagents and reaction times may vary.

1. Resin Preparation:

-

Resin: Rink Amide AM resin is a common choice, as it allows for the direct formation of a C-terminal amide upon cleavage.[11]

-

First Amino Acid Attachment: The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).[8][11]

2. Stepwise Elongation of the Peptide Chain: This process involves a repeating cycle of deprotection and coupling for each subsequent amino acid.

-

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[11]

-

Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated with DIC/HOBt and added to the resin to form a new peptide bond.[8] The completion of the reaction is monitored using a ninhydrin (B49086) test.[8]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Sequence of Addition: The protected amino acids are added in the following order: Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, and Fmoc-Tyr(Me)-OH.[11] The trityl (Trt) group is a common side-chain protecting group for Cys, Asn, and Gln.

3. N-terminal Modification:

-

After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc group is removed, 4-bromobutyric acid is coupled to the N-terminus to introduce the butyryl group precursor.[8]

4. On-Resin Cyclization:

-

Side-Chain Deprotection: The protecting group on the side chain of the cysteine residue (e.g., Alloc or Mmt) is selectively removed.[8][12]

-

Thioether Bond Formation: An intramolecular cyclization is induced on the solid support. This is often achieved by treating the resin with an organic base like N-methylmorpholine in the presence of lithium chloride in DMF to form the thioether bridge between the N-terminal butyric acid moiety and the cysteine side chain.[8] This solid-phase cyclization is a key step that can improve yield and reduce side reactions.[10][13]

5. Cleavage and Deprotection:

-

The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT = 82.5:5:5:5:2.5).[8]

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.[8]

6. Purification and Characterization:

-

Purification: The crude carbetocin is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][14]

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MS).[9][15][16]

-

Lyophilization: The purified peptide solution is freeze-dried to obtain the final carbetocin product as a white powder.[8]

A reported total yield for a similar solid-phase synthesis process is up to 45%, with a purity of >99%.[8]

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for carbetocin.

Mechanism of Action and Signaling Pathway

Carbetocin exerts its pharmacological effects by acting as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[2][6][17] The density of these receptors in the uterine smooth muscle (myometrium) increases significantly during pregnancy, peaking at delivery.[1]

Pharmacological Profile

| Parameter | Value | Notes | Reference |

| Receptor Target | Oxytocin Receptor (OXTR) | Agonist | [6][18] |

| Binding Affinity (Ki) | 7.1 nM | For human oxytocin receptor | [18][19] |

| EC₅₀ | 48.0 ± 8.20 nM | For contractile effect on isolated myometrial strips | [20] |

| Receptor Selectivity | Highly selective for OXTR over vasopressin V1a and V1b receptors.[21] | Acts as a competitive antagonist at vasopressin receptors.[21] | [20][21] |

While carbetocin's binding affinity to the oxytocin receptor is comparable to that of oxytocin, it acts as a partial agonist for Gq protein coupling.[21][22][23] The maximal contractile effect of carbetocin is approximately 50% lower than that of oxytocin in vitro, but its effect is more prolonged.[20]

Signaling Pathway

Upon binding to the oxytocin receptor on myometrial cells, carbetocin initiates a downstream signaling cascade:[1][17]

-

Receptor Activation: Carbetocin binds to and activates the oxytocin receptor.

-

G-Protein Coupling: The activated receptor couples primarily to the Gq/11 subtype of G-proteins.[21][24]

-

PLC Activation: The Gαq subunit activates the enzyme Phospholipase C (PLC).[24][25][26]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[24]

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[27]

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[27]

-

Muscle Contraction: The elevated cytoplasmic Ca²⁺ levels lead to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

This cascade of events leads to rhythmic contractions of the uterus, an increase in the frequency of existing contractions, and an elevated uterine tone.[1]

Signaling Pathway Diagram

Caption: Carbetocin-induced oxytocin receptor signaling pathway.

Conclusion

Carbetocin's rational design, featuring key structural modifications to the oxytocin backbone, results in a clinically superior profile for the prevention of postpartum hemorrhage. Its synthesis via solid-phase peptide chemistry is a well-established, albeit complex, process that allows for the production of a high-purity product. The mechanism of action, centered on the activation of the Gq-PLC-Ca²⁺ signaling pathway, is well-understood and provides a clear basis for its potent uterotonic effects. This guide has provided a detailed technical overview intended to support further research and development in the field of peptide-based therapeutics.

References

- 1. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. usbio.net [usbio.net]

- 6. KEGG DRUG: Carbetocin [genome.jp]

- 7. GSRS [precision.fda.gov]

- 8. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]

- 9. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]

- 11. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]

- 12. WO2017097194A1 - Completely-solid-phase preparation method for carbetocin - Google Patents [patents.google.com]

- 13. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 14. CN103467573B - A kind of preparation method of carbetocin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]

- 17. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. abmole.com [abmole.com]

- 20. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Uterotonic activity and myometrial receptor affinity of 1-deamino-1-carba-2-tyrosine(O-methyl)-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 27. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]

Carbetocin's Interaction with Oxytocin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and signaling mechanisms of carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), at the oxytocin receptor (OTR). Carbetocin is a critical therapeutic agent used for the prevention of postpartum hemorrhage. A thorough understanding of its receptor pharmacology is essential for the development of novel therapeutics and for refining its clinical applications. This document provides a comprehensive overview of carbetocin's binding characteristics, the experimental methodologies used to determine these properties, and the subsequent intracellular signaling cascades it initiates.

Quantitative Analysis of Carbetocin Binding Affinity

The binding affinity of carbetocin for the oxytocin receptor has been quantified in various studies, primarily through competitive radioligand binding assays. These assays determine the concentration of a ligand required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC50), from which the equilibrium dissociation constant (Ki) can be calculated. The data consistently demonstrate that carbetocin exhibits high affinity for the OTR, albeit slightly lower than the endogenous ligand, oxytocin. Furthermore, its selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors is a key characteristic.

| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Carbetocin | Rat Oxytocin Receptor | Rat myometrial membranes | [3H]Oxytocin | 1.96 | [1] |

| Carbetocin | Rat Vasopressin V1a Receptor | Rat myometrial membranes | [3H]Arginine Vasopressin | 7.24 | [1] |

| Carbetocin | Rat Vasopressin V2 Receptor | Rat kidney membranes | [3H]Arginine Vasopressin | 61.3 | [1] |

| Carbetocin | Human Oxytocin Receptor | - | - | 7.1 | [2] |

| Carbetocin | Chimeric N-terminus (E1) of Oxytocin Receptor | - | - | 1170 | [2] |

| Oxytocin | Human Oxytocin Receptor | - | - | 0.71 | [1] |

Experimental Protocols

The characterization of carbetocin's interaction with the oxytocin receptor relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the key assays cited in the binding affinity and signaling pathway analysis.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound (carbetocin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat myometrium) or cells expressing the oxytocin receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[3]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined using a standard method like the Bradford or BCA assay.[3]

2. Competition Binding Assay:

-

A constant amount of the prepared cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]oxytocin).[3]

-

Increasing concentrations of the unlabeled test compound (carbetocin) are added to compete for binding to the receptor.[3]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.[3]

-

The reaction is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium.[3]

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]

-

The radioactivity retained on the filters is measured using a scintillation counter.[3]

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[3]

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for Radioligand Binding Assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a powerful tool for studying protein-protein interactions in live cells, such as the coupling of G-proteins to the oxytocin receptor upon agonist binding.

1. Plasmid Construction and Transfection:

-

Constructs are created where the G-protein subunits (e.g., Gα and Gγ) are fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus, a variant of GFP), respectively.[4]

-

These constructs, along with a plasmid encoding the oxytocin receptor, are co-transfected into a suitable mammalian cell line (e.g., HEK293).[4]

2. Cell Culture and Assay Preparation:

-

Transfected cells are cultured to allow for the expression of the fusion proteins.

-

On the day of the assay, cells are harvested and resuspended in a suitable buffer.

3. BRET Measurement:

-

The cell suspension is dispensed into a 96-well microplate.[4]

-

The luciferase substrate (e.g., coelenterazine (B1669285) H) is added to each well to initiate the bioluminescent reaction.[4]

-

The plate is immediately read in a microplate reader capable of simultaneously measuring the light emission at the wavelengths corresponding to the donor and acceptor fluorophores.

-

The agonist (carbetocin) is then added, and the change in the BRET signal is monitored over time.[4]

4. Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G-protein heterotrimer, signifying receptor activation.

-

Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50.

Figure 2: Workflow for BRET Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the OTR by carbetocin, which is a key downstream event in the Gq signaling pathway.

1. Cell Culture and Dye Loading:

-

Cells expressing the oxytocin receptor are seeded in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.[5]

2. Assay Procedure:

-

After an incubation period to allow for dye loading and de-esterification, the cells are washed to remove excess dye.[5]

-

The plate is placed in a fluorescence plate reader equipped with injectors.[5]

-

A baseline fluorescence reading is taken.

-

The agonist (carbetocin) is injected into the wells, and the fluorescence is continuously monitored.[5]

3. Data Analysis:

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[5]

-

The change in fluorescence intensity or ratio over time reflects the mobilization of intracellular calcium.

-

Dose-response curves can be generated to determine the EC50 of the agonist-induced calcium response.

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Carbetocin-Induced Signaling Pathways

The binding of carbetocin to the oxytocin receptor, a G-protein coupled receptor (GPCR), predominantly activates the Gαq signaling pathway. This initiates a cascade of intracellular events leading to the physiological effects of carbetocin, such as uterine muscle contraction.

Upon carbetocin binding, the OTR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit dissociates from the Gβγ dimer and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

Figure 4: Carbetocin-Induced Gq Signaling Pathway.

References

- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Duratocin's Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duratocin (carbetocin) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502). It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing robust and sustained uterine contractions. The therapeutic efficacy of Duratocin is underpinned by its specific interaction with the oxytocin receptor (OXTR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the signal transduction pathways activated by Duratocin, with a focus on its selective agonism at the OXTR and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Duratocin's Interaction with the Oxytocin Receptor

Duratocin exerts its physiological effects by binding to and activating the oxytocin receptor.[1] The OXTR is a class I GPCR that, upon agonist binding, undergoes a conformational change, enabling it to interact with and activate heterotrimeric G proteins.[2] While the native ligand oxytocin can couple to multiple G protein subtypes, including Gq and Gi, research indicates that Duratocin exhibits a strong functional selectivity for the Gq alpha subunit.[3]

Binding Affinity and Potency

Duratocin demonstrates a high affinity for the human oxytocin receptor, comparable to that of endogenous oxytocin. However, its potency in eliciting a physiological response, such as myometrial contraction, can differ. The following table summarizes key quantitative parameters comparing Duratocin and oxytocin.

| Parameter | Duratocin (Carbetocin) | Oxytocin | Reference |

| Binding Affinity (Ki) | 7.1 nM | ~0.75 - 1.6 nM (human myometrial) | [3] |

| EC50 for Contraction | ~48.0 nM | ~5.62 nM | [4] |

| Maximal Contractile Effect | ~50% of Oxytocin | 100% | [4] |

The Core Gq-PLC-IP3-Ca2+ Signaling Pathway

The primary signal transduction cascade initiated by Duratocin binding to the OXTR is the Gq protein-mediated pathway. This canonical signaling axis is central to the uterotonic effects of Duratocin.

Upon activation by the Duratocin-bound OXTR, the Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular calcium concentration is a critical event leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in smooth muscle contraction.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).[5] Activated PKC can then phosphorylate a variety of downstream targets, contributing to the sustained contractile response and potentially other cellular effects.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbetocin: A Comprehensive Pharmacological Profile as an Oxytocin Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbetocin (B549339), a synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a potent and long-acting agonist of the oxytocin receptor (OTR).[1] Structurally modified to resist enzymatic degradation, carbetocin exhibits a significantly longer half-life than native oxytocin, making it a valuable therapeutic agent in obstetrics for the prevention of uterine atony and postpartum hemorrhage.[2] This technical guide provides a detailed overview of the pharmacological properties of carbetocin, focusing on its molecular interactions with the oxytocin receptor, downstream signaling pathways, and functional consequences. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of oxytocic agents.

Quantitative Pharmacological Data

The pharmacological activity of carbetocin has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, potency, and selectivity.

Table 1: Receptor Binding Affinity (Ki)

| Ligand | Receptor | Species | Ki (nM) | Reference(s) |

| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.0 - 7.1 | [3][4] |

| Oxytocin Receptor (OTR) | Rat | 1.96 | [5] | |

| Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | [5][6] | |

| Vasopressin V2 Receptor (V2R) | Rat | 61.3 | [5][6] | |

| Oxytocin | Oxytocin Receptor (OTR) | Human | ~0.71 | [5] |

Table 2: Functional Potency (EC50) and Efficacy

| Assay | Parameter | Carbetocin | Oxytocin | Reference(s) |

| Gq Protein Activation (BRET) | EC50 (nM) | 48.8 ± 16.09 | 9.7 ± 4.43 | [5] |

| Maximal Activation (% of Oxytocin) | ~45% (Partial Agonist) | 100% (Full Agonist) | [5] | |

| Myometrial Contraction (in vitro) | EC50 (nM) | 48.0 ± 8.20 | 5.62 ± 1.22 | [6] |

| Maximal Contractile Effect (g) | 2.70 ± 0.12 | 5.22 ± 0.26 | [6] |

Table 3: Antagonistic Activity (pA2)

| Ligand | Antagonized Ligand | Preparation | pA2 | Reference(s) |

| Carbetocin | Oxytocin | Isolated Rat Myometrial Strips | 8.21 | [6] |

Signaling Pathways

Upon binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), carbetocin demonstrates functional selectivity by primarily activating the Gq protein signaling cascade.[2][5] This is a key differentiator from oxytocin, which can couple to multiple G-protein subtypes.[2] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step for myometrial contraction.[4]

Interestingly, carbetocin promotes OTR internalization through a β-arrestin-independent pathway.[5] This is in contrast to oxytocin, which induces β-arrestin recruitment to the receptor. Furthermore, carbetocin does not facilitate the recycling of the OTR back to the plasma membrane.[5] This unique internalization and lack of recycling may contribute to its prolonged duration of action.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize tissue expressing the oxytocin receptor (e.g., human myometrium or HEK293 cells transfected with OTR) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Competition Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg of protein per well).

-

Add a fixed concentration of a radiolabeled ligand that binds to the OTR, such as [3H]-oxytocin (typically at a concentration close to its Kd value).

-

Add increasing concentrations of unlabeled carbetocin (competitor).

-

For determination of non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of carbetocin to generate a competition curve.

-

Determine the IC50 value (the concentration of carbetocin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Myometrial Contractility Assay

This protocol assesses the functional potency and efficacy of carbetocin in inducing uterine muscle contraction.

1. Tissue Preparation:

-

Obtain fresh myometrial tissue samples from biopsies (e.g., from women undergoing elective cesarean section).

-

Dissect the tissue into longitudinal strips of a standardized size (e.g., 10 mm long, 2 mm wide).

-

Suspend the strips in individual organ bath chambers containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

2. Isometric Tension Recording:

-

Connect one end of each myometrial strip to a fixed point in the organ bath and the other end to an isometric force transducer.

-

Apply a basal tension (e.g., 1-2 g) and allow the tissue to equilibrate for a period (e.g., 60-90 minutes) until spontaneous contractions stabilize.

3. Dose-Response Testing:

-

Add increasing cumulative concentrations of carbetocin to the organ baths.

-

Record the contractile activity (amplitude and frequency of contractions) for a set period at each concentration.

-

The area under the curve (AUC) of the contractions can be used as a measure of the motility index.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions at each carbetocin concentration.

-

Calculate the motility index (amplitude × frequency) or AUC.

-

Plot the response against the log concentration of carbetocin to generate a dose-response curve.

-

Determine the EC50 (the concentration of carbetocin that produces 50% of the maximal response) and the Emax (the maximal effect).

Conclusion

Carbetocin is a potent and selective oxytocin receptor agonist with a unique pharmacological profile. Its high affinity for the OTR, coupled with its functional selectivity for the Gq signaling pathway and a distinct mechanism of receptor internalization, underpins its prolonged uterotonic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential of carbetocin and the development of novel oxytocic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Duratocin's Effect on Uterine Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duratocin (carbetocin) is a long-acting synthetic analogue of the nine-amino acid peptide hormone oxytocin (B344502), utilized primarily for the prevention of postpartum hemorrhage (PPH) by stimulating uterine smooth muscle contraction (myometrial contraction).[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and pharmacological effects of carbetocin (B549339) on the myometrium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes. Carbetocin's primary mechanism of action involves binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) on myometrial cells.[4][5][6] This interaction initiates a downstream signaling cascade that results in a sustained increase in intracellular calcium concentrations, leading to prolonged and forceful uterine contractions.[5] This guide will explore the nuances of carbetocin's receptor binding affinity, its potency and efficacy in comparison to endogenous oxytocin, and the detailed intracellular signaling pathways it modulates. Furthermore, it will provide standardized protocols for key in vitro and ex vivo experimental assays used to characterize the uterotonic effects of carbetocin, facilitating reproducible and robust research in this area.

Introduction

Postpartum hemorrhage remains a leading cause of maternal morbidity and mortality worldwide. Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause of PPH.[3] Uterotonic agents are therefore a cornerstone of active management of the third stage of labor. Carbetocin, a structural analogue of oxytocin, offers a significant clinical advantage due to its prolonged half-life and sustained uterotonic effect from a single administration, in contrast to the shorter-acting oxytocin.[2][3][5]

This document aims to provide a detailed technical overview of the pharmacological and physiological effects of carbetocin on uterine smooth muscle. It will delve into the molecular interactions and cellular signaling events that underpin its therapeutic action, present comparative quantitative data, and offer detailed methodologies for the scientific investigation of this important drug.

Mechanism of Action and Signaling Pathways

Carbetocin exerts its uterotonic effect by acting as an agonist at oxytocin receptors (OTR) located on the smooth muscle cells of the uterus (myometrium).[4][6] The OTR is a class I G-protein-coupled receptor (GPCR) of the rhodopsin-type.[7] The binding of carbetocin to the OTR initiates a cascade of intracellular events that culminate in myometrial contraction.

Receptor Binding and Activation

Carbetocin binds selectively to OTRs, which are highly expressed in the myometrium, particularly during pregnancy and labor.[4] While it shares a similar binding site with oxytocin, structural modifications in the carbetocin molecule contribute to its distinct pharmacological profile, including its prolonged duration of action. Competition binding studies have been performed to determine the binding affinity (Ki) of carbetocin for various receptors.

Intracellular Signaling Cascade

Upon binding of carbetocin to the OTR, the receptor couples to the Gq/11 subtype of G-proteins.[1][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

-

IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.[1][8][9]

-

DAG Pathway: DAG remains in the cell membrane and activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the maintenance of uterine contraction.[1][8]

The elevated intracellular Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[1][8] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[1][8] The OTR can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase (ROK) pathways, which also contribute to the contractile effect.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. originbiopharma.com [originbiopharma.com]

- 5. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 6. Human Metabolome Database: Showing metabocard for Carbetocin (HMDB0015402) [hmdb.ca]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Receptor Selectivity and Off-Target Effects of Carbetocin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), engineered for enhanced stability and duration of action.[1][2][3] Its primary clinical application is in the prevention of postpartum hemorrhage (PPH) by promoting uterine contractions.[2][3] Unlike native oxytocin, which has a short plasma half-life, carbetocin's structural modifications provide a sustained uterotonic effect from a single administration.

A thorough understanding of a drug's interaction with its primary receptor and its potential for off-target effects is critical for predicting its complete pharmacological profile, clinical efficacy, and safety. This guide provides an in-depth analysis of carbetocin's receptor selectivity, focusing on its interactions with the oxytocin receptor (OTR) and vasopressin receptors, and details its downstream signaling mechanisms and known off-target profile.

Receptor Selectivity and Functional Activity

Carbetocin's therapeutic action is mediated through its high affinity for the OTR. Its selectivity is primarily characterized by comparing its binding and functional potency at the OTR versus the structurally related vasopressin receptors (V1a, V1b, V2).

Binding Affinity and Potency

Studies have consistently shown that carbetocin is highly selective for the oxytocin receptor.[1][4] While it demonstrates some binding affinity for vasopressin V1a receptors, it is significantly lower than its affinity for the OTR.[4][5] Importantly, binding to vasopressin receptors does not translate into functional activation; in fact, carbetocin may act as an antagonist at these sites.[1][4][6]

Functionally, carbetocin behaves as a partial agonist at the OTR. While it effectively activates the receptor, its maximal effect, particularly in myometrial contractility studies, is approximately 50% lower than that of oxytocin.[4][5] Its potency (EC50) is also about ten times lower than that of oxytocin, which is consistent with its slightly lower binding affinity (Ki).[4][5]

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potency (EC50)

| Compound | Receptor | Species | Ki (nM) | EC50 (nM) | Emax (% of Oxytocin) | Reference(s) |

| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 | 48.0 ± 8.20 | ~50% | [4][5] |

| Oxytocin Receptor (OTR) | Human | 7.0 | 48.8 ± 16.09 | ~45% | [4] | |

| Vasopressin V1a Receptor | Rat | 7.24 ± 0.29 | Inactive | N/A | [4][5] | |

| Vasopressin V2 Receptor | Rat | 61.3 ± 14.6 | Inactive | N/A | [5] | |

| Oxytocin | Oxytocin Receptor (OTR) | Rat | - | 5.62 ± 1.22 | 100% | [5] |

| Oxytocin Receptor (OTR) | Human | 0.71 | 9.7 ± 4.43 | 100% | [4] |

N/A: Not Applicable as no agonistic activity was observed.

Carbetocin Signaling Pathways

Carbetocin exhibits significant functional selectivity in its downstream signaling cascade, a key feature that distinguishes it from oxytocin. Upon binding to the OTR, carbetocin selectively activates the Gαq protein pathway.[1][4][6] This is in contrast to oxytocin, which can activate multiple G-protein subtypes, including Gαq, Gαi, and Gαo.[4][6]

The selective activation of the Gq pathway initiates a well-defined cascade:

-

Gq Activation: The activated OTR catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The Gαq-GTP complex activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]

-

Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The combination of elevated intracellular Ca2+ and DAG activation of Protein Kinase C (PKC) leads to the phosphorylation of downstream targets, culminating in smooth muscle contraction.[7][8]

Off-Target Effects and Clinical Side-Effect Profile

The primary "off-target" interactions investigated for carbetocin are with vasopressin receptors, where it displays binding but lacks agonist activity.[4] This high selectivity for the OTR is a desirable trait, potentially reducing the side effects associated with vasopressin receptor activation (e.g., effects on blood pressure and water retention).

Systematic reviews and meta-analyses of clinical trials provide insight into the comparative side-effect profile of carbetocin versus oxytocin. While many adverse effects occur at similar frequencies, some differences have been noted.

Table 2: Summary of Clinical Side Effects (Carbetocin vs. Oxytocin)

| Side Effect | Risk with Carbetocin vs. Oxytocin | Population Notes | Reference(s) |

| Vomiting | Lower Risk | Intravenous administration; Cesarean delivery | [9][10][11] |

| Diarrhea | Slightly Higher Risk | - | [9][10][11] |

| Hypotension | High overall incidence | Similar across doses (80-120 µg) | [12] |

| Nausea | Similar Risk | Common to both drugs | [13] |

| Tachycardia | Similar Risk | - | [10] |

| Flushing | Similar Risk | - | [10] |

| Headache | Similar Risk | - | [10] |

This table summarizes findings from meta-analyses; individual trial results may vary.

Key Experimental Methodologies

The characterization of carbetocin's receptor selectivity relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled compound (like carbetocin) by measuring its ability to compete off a radiolabeled ligand from the receptor.[14][15]

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest (e.g., human myometrium or HEK293 cells transfected with OTR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[16][17]

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[16]

-

Centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[16][17]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[17]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[17]

-

-

Competition Assay Incubation:

-

In a 96-well plate, add a constant amount of membrane preparation to each well (e.g., 50-100 µg protein).[16]

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin) at a concentration near its dissociation constant (Kd).[16]

-

Add increasing concentrations of the unlabeled competitor compound (carbetocin).

-

For determining non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM).[16]

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[16][17]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[16][17]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16][17]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percent specific binding against the log concentration of the competitor (carbetocin) to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of carbetocin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

To determine functional selectivity for specific G-protein subtypes, a BRET-based biosensor assay is highly effective.[4] This method measures the interaction between receptor and G-protein subunits in live cells. An energy donor (e.g., Renilla Luciferase, Rluc8) is fused to a G-protein subunit, and an energy acceptor (e.g., GFP) is fused to another. Agonist-induced conformational changes in the G-protein heterotrimer alter the distance or orientation between the donor and acceptor, leading to a change in the BRET signal, which can be measured to quantify the activation of a specific G-protein pathway.[4]

Conclusion

Carbetocin is a potent, long-acting oxytocin receptor agonist with a highly selective binding profile. Its key distinguishing feature is its functional selectivity, acting as a biased agonist that preferentially activates the Gq signaling pathway, unlike the native ligand oxytocin which engages multiple G-protein families.[4][6] This specific molecular mechanism likely contributes to its sustained clinical efficacy in preventing uterine atony. While its clinical side-effect profile is broadly similar to oxytocin, its higher selectivity may offer safety advantages by avoiding the activation of vasopressin receptors. This detailed understanding of carbetocin's receptor pharmacology is essential for its optimal clinical use and for the development of future receptor-targeted therapeutics.

References

- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 3. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Gq/G11-mediated signaling pathway is critical for autocrine potentiation of insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Side‐effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Side-effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The In Vivo Uterotonic Effect of Carbetocin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a potent uterotonic agent used clinically to prevent postpartum hemorrhage. Its efficacy and safety profile are underpinned by extensive preclinical evaluation in various animal models. This technical guide provides a comprehensive overview of the in vivo uterotonic effects of carbetocin in these models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug development, and obstetrics.

Mechanism of Action and Signaling Pathway

Carbetocin exerts its uterotonic effect by binding to oxytocin receptors (OTR), which are G-protein coupled receptors located on the smooth muscle cells of the myometrium. The density of these receptors increases significantly during pregnancy, reaching a peak at parturition. The binding of carbetocin to the OTR initiates a downstream signaling cascade that leads to uterine contractions.

The primary signaling pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.

Caption: Carbetocin Signaling Pathway for Uterine Contraction.

Quantitative Data on Uterotonic Effects in Animal Models

The following tables summarize the quantitative data on the uterotonic effects of carbetocin from various in vivo and ex vivo animal studies. Direct comparison between studies should be made with caution due to variations in experimental design, animal species, and measured endpoints.

Table 1: In Vivo Uterotonic Effects of Carbetocin in Postpartum Dairy Cows

| Parameter | Carbetocin (0.35 mg IM) | Oxytocin (50 IU IM) | Control (Saline) | Source |

| Increased Contraction Frequency | Significant increase for 2 hours post-treatment | Significant increase for 2 hours post-treatment | No significant change | [1] |

| Increased Total Area Under the Curve (Intrauterine Pressure) | Significant increase for 1 hour post-treatment | Significant increase for 1 hour post-treatment | No significant change | [1] |

| Mean Amplitude of Pressure Cycles | Not significantly affected | Not significantly affected | Not significantly affected | [1] |

| Mean Duration of Pressure Cycles | Not significantly affected | Not significantly affected | Not significantly affected | [1] |

Table 2: Ex Vivo Uterotonic Effects of Carbetocin on Isolated Rat Myometrial Strips

| Parameter | Carbetocin | Oxytocin | Source |

| Maximal Contractile Effect (g) | 2.70 ± 0.12 | 5.22 ± 0.26 | [2] |

| EC50 (nM) | 48.0 ± 8.20 | 5.62 ± 1.22 | [2] |

Table 3: In Vivo Effects of Carbetocin on Farrowing in Sows

| Parameter | Carbetocin (0.07 mg IM, after 7th piglet) | Oxytocin (10 IU IM, after 1st piglet) | Control (No treatment) | Source |

| Farrowing Duration | Reduced | Reduced | - | [3] |

| Stillbirths | No significant effect | - | - | [3] |

Table 4: Ex Vivo Uterotonic Effects of Carbetocin on Equine Myometrial Tissue

| Estrous Cycle Stage | Effect of Carbetocin | Effect of Oxytocin | Source |

| Estrus | Same effect as other stages | Lower effect than Diestrus/Anestrus | [4][5] |

| Diestrus | Same effect as other stages | Higher effect than Estrus | [4][5] |

| Anestrus | Same effect as other stages | Higher effect than Estrus | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols cited in this guide.

Measurement of Intrauterine Pressure in Postpartum Dairy Cows

-

Animal Model: Multiparous Holstein-Friesian dairy cows, 14-16 hours postpartum, without fetal membrane retention.

-

Experimental Groups:

-

Carbetocin group (n=10): 0.35 mg carbetocin administered intramuscularly.

-

Oxytocin group (n=9): 50 IU oxytocin administered intramuscularly.

-

Control group (n=8): 5 mL saline solution administered intramuscularly.

-

-

Methodology for Measuring Uterine Activity:

-

A transcervically introduced open-tip catheter system is used for non-invasive recording of intrauterine pressure (IUP).

-